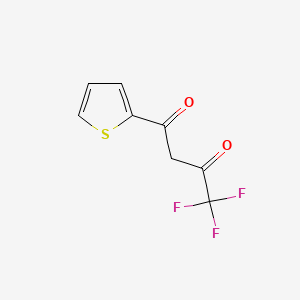

2-Thenoyltrifluoroacetone

Descripción general

Descripción

Es ampliamente reconocido por su función como agente quelante y un inhibidor de la respiración celular al bloquear la cadena respiratoria en el complejo II . Este compuesto ha encontrado aplicaciones en varios campos, incluidos la química, la biología, la medicina y la industria.

Métodos De Preparación

La thenoyltrifluoroacetona se puede sintetizar a través de una reacción de condensación de Claisen entre trifluoroacetato de etilo y 2-acetiltiofeno . La reacción generalmente implica el uso de una base fuerte, como etilato de sodio, en condiciones de reflujo. El producto luego se purifica mediante recristalización para obtener cristales finos, ligeramente amarillos. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La thenoyltrifluoroacetona experimenta varias reacciones químicas, que incluyen:

Quelación: Forma complejos estables con iones metálicos, lo que la hace útil en procesos de extracción con solventes.

Oxidación y Reducción: Puede participar en reacciones redox, aunque las condiciones y reactivos específicos varían según el resultado deseado.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de tiofeno, donde la sustitución electrófila es común.

Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes para reacciones de condensación, agentes oxidantes para reacciones de oxidación y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Reagent

2-Thenoyltrifluoroacetone is a significant reagent in organic synthesis, primarily due to its ability to form stable complexes with metal ions. This property is particularly useful for synthesizing complex molecules and pharmaceuticals. The compound facilitates reactions that require precise control over metal ion coordination, enhancing the yield and selectivity of the desired products.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of various drug compounds. |

| Complex Molecules | Aids in the construction of intricate molecular architectures. |

Coordination Chemistry

Metal Complex Formation

TTA is extensively utilized in coordination chemistry for preparing metal complexes that are crucial for catalysis and materials science. Its unique structure allows for the formation of highly stable chelates, which can be employed in various catalytic processes.

| Metal Ion | Stability Constant (log β) |

|---|---|

| Nd(III) | 5.82 |

| Eu(III) | 10.6 |

| Sm(III) | 14.5 |

Analytical Chemistry

Quantification of Metal Ions

In analytical chemistry, TTA serves as a chelating agent in methods such as spectrophotometry and electrothermal atomic absorption spectrometry (ETAAS). It is particularly effective for quantifying metal ions in complex matrices like environmental samples.

- Case Study : A study demonstrated the use of TTA for speciation of chromium in water and rice samples, achieving a detection limit of with a linear calibration graph ranging from to .

Fluorescent Probes

Detection of Metal Ions

TTA is employed as a fluorescent probe for detecting metal ions, which is vital in biochemistry and environmental monitoring. Its ability to form luminescent complexes with lanthanides enhances its utility as a sensor.

- Example : Research has shown that silica aerogels embedded with carbon dots derived from TTA can effectively sense lanthanide and actinide ions .

Material Science

Development of Advanced Materials

The compound's chemical properties are harnessed in the development of advanced materials such as polymers and coatings, enhancing their durability and resistance to degradation.

| Material Type | Application |

|---|---|

| Polymers | Used to improve mechanical properties and longevity. |

| Coatings | Enhances resistance to environmental degradation. |

Case Studies

- Inhibition Studies : TTA has been identified as a potent inhibitor of carboxylesterase activity, revealing its potential implications in pharmacology and toxicology .

- Nanoparticle Functionalization : The synthesis of TTA-functionalized nanoparticles has been reported to enhance luminescence properties significantly, demonstrating its application in nanotechnology .

- Environmental Monitoring : The use of TTA in surfactant-assisted emulsification dispersive liquid-liquid microextraction has shown promise for environmental analysis, particularly for heavy metal speciation .

Mecanismo De Acción

La thenoyltrifluoroacetona ejerce sus efectos al unirse al sitio de reducción de quinona en el complejo II mitocondrial, evitando que la ubiquinona se una . Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a una disminución en la producción de ATP y la respiración celular. Además, inhibe la actividad de la carboxilesterasa, afectando aún más el metabolismo celular .

Comparación Con Compuestos Similares

La thenoyltrifluoroacetona es única debido a su grupo trifluorometilo y anillo de tiofeno, que contribuyen a sus fuertes propiedades quelantes y efectos inhibitorios sobre la respiración celular. Compuestos similares incluyen:

Acetilacetona: Una β-dicetona con propiedades quelantes similares, pero carece del grupo trifluorometilo y el anillo de tiofeno.

Hexafluoroacetilacetona: Otra β-dicetona con fuertes propiedades quelantes, pero contiene un grupo hexafluorometilo en lugar de un grupo trifluorometilo.

2-Acetiltiofeno: Contiene el anillo de tiofeno, pero carece del grupo trifluorometilo, lo que lo hace menos efectivo como agente quelante.

Estas comparaciones resaltan las características estructurales únicas de la thenoyltrifluoroacetona que contribuyen a sus distintas propiedades químicas y biológicas.

Actividad Biológica

2-Thenoyltrifluoroacetone (TTA) is a synthetic compound known for its biological activity, primarily as a chelating agent and inhibitor of mitochondrial respiration. Its chemical structure includes a trifluoromethyl group, which enhances its reactivity and interaction with various metal ions. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurobiology.

TTA exhibits several biological activities:

- Chelation Properties : TTA can form stable complexes with metal ions such as copper (Cu) and zinc (Zn), which is crucial for its anticancer properties. These complexes play a role in the modulation of cellular processes by altering metal ion availability .

- Mitochondrial Inhibition : TTA inhibits mitochondrial complex II, leading to increased production of reactive oxygen species (ROS). This mechanism contributes to its cytotoxic effects on cancer cells by inducing oxidative stress .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of TTA on various cancer cell lines:

- K562 Cells : TTA showed significant cytotoxicity with an IC50 value ranging from 28.2 to 51.5 μM after 72 hours of exposure. The mechanism involves the formation of Cu(II) complexes that enhance cell death .

- MCF-7 and MKN-45 Cells : In breast cancer (MCF-7) and gastric cancer (MKN-45) cell lines, TTA exhibited cytotoxicity at concentrations of 500 to 1000 ng/mL over 24 to 72 hours, again attributed to metal ion complexation .

ROS Production

TTA has been shown to increase mitochondrial ROS production, which activates microglial cells. This response is significant in neuroinflammatory conditions and suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

| Cell Line | Concentration (μM) | Exposure Time | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| K562 | 28.2 - 51.5 | 72 hours | 28.2 - 51.5 | Cu(II) complex formation |

| MCF-7 | 500 - 1000 ng/mL | 24 - 72 hours | Not specified | Zn(II) complex formation |

| MKN-45 | 500 - 1000 ng/mL | 24 - 72 hours | Not specified | Zn(II) complex formation |

| Microglial | 100 - 1000 | 24 hours | Not specified | Increased ROS production |

Study on Copper Complexes

A study by Lopes et al. focused on the synthesis of a new copper(II) complex with TTA and its biological evaluation. The results indicated enhanced cytotoxicity against various cancer cell lines compared to TTA alone, highlighting the importance of metal coordination in enhancing therapeutic efficacy .

Neuroinflammation Research

Research published in Experimental Cell Research demonstrated that TTA-induced ROS production activated microglial cells, suggesting its potential role in modulating neuroinflammation. This study provides insights into how TTA may be utilized in treating conditions characterized by excessive inflammation in the nervous system .

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBUSUXYMIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059812 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A yellow-tan solid with a weak odor; [MSDSonline] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96-98 °C at 8.00E+00 mm Hg | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.0069 [mmHg] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

326-91-0 | |

| Record name | Thenoyltrifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Thenoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENOYLTRIFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYQ9MNW7NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.